molecular formula C16H18N2O3S B2745734 Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797791-89-9

Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2745734
M. Wt: 318.39
InChI Key: CHZGOXSYJHYDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” are not available in the retrieved data, thiazole derivatives in general have been found to participate in a variety of chemical reactions due to their unique structure .

Scientific Research Applications

Crystal Structure and Thermodynamic Properties

Research by Zeng et al. (2021) introduced a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, showing potential for studying molecular structures and thermodynamic properties. The study utilized DFT studies and thermodynamic analysis to understand the compound's behavior, which could be relevant for the chemical structure of interest due to similarities in structural motifs (Zeng, Wang, & Zhang, 2021).

Anti-mycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the compound , as new anti-mycobacterial chemotypes. Their research demonstrated significant potential for treating Mycobacterium tuberculosis, suggesting that related compounds could hold promise for antimicrobial applications (Pancholia et al., 2016).

Novel Scaffolds for Drug Discovery

Chalyk et al. (2017) discussed the synthesis of 6-azaspiro[4.3]alkanes from ketones, including structural elements that are reminiscent of the queried compound. This research underscores the importance of innovative scaffolds in drug discovery, highlighting the potential for the development of new therapeutic agents (Chalyk et al., 2017).

Antibacterial and Antifungal Agents

Borad et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, exhibiting broad-spectrum antibacterial activity. This indicates the potential of such compounds for developing new antibacterial agents, which may extend to the compound of interest (Borad et al., 2015).

Wheat Gene Expression

Pasquer et al. (2005) explored the impact of antifungal compounds on wheat gene expression, providing insights into how similar chemical compounds might affect plant biology and resistance to pathogens. This research highlights the broader applications of such compounds in agriculture and plant science (Pasquer et al., 2005).

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of “Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” in drug discovery, material science, and bioengineering.

properties

IUPAC Name

1,3-benzothiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-15(12-2-3-13-14(10-12)22-11-17-13)18-6-4-16(5-7-18)20-8-1-9-21-16/h2-3,10-11H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZGOXSYJHYDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.